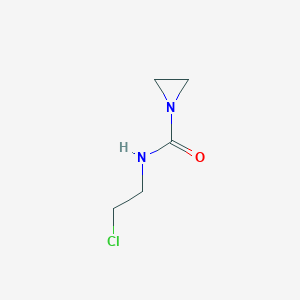

N-(2-Chloroethyl)aziridine-1-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

15872-04-5 |

|---|---|

Molecular Formula |

C5H9ClN2O |

Molecular Weight |

148.59 g/mol |

IUPAC Name |

N-(2-chloroethyl)aziridine-1-carboxamide |

InChI |

InChI=1S/C5H9ClN2O/c6-1-2-7-5(9)8-3-4-8/h1-4H2,(H,7,9) |

InChI Key |

RJJUWPILPAFJJS-UHFFFAOYSA-N |

SMILES |

C1CN1C(=O)NCCCl |

Canonical SMILES |

C1CN1C(=O)NCCCl |

Synonyms |

1-Aziridinecarboxamide,N-(2-chloroethyl)-(8CI,9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of N-(2-Chloroethyl)aziridine-1-carboxamide

The scientific literature does not provide a direct, established synthetic route for this compound. However, plausible synthetic strategies can be inferred from the known reactivity of aziridines and related compounds. The following sections explore potential, albeit not explicitly documented, methodologies.

Pyrolysis, or thermal rearrangement, of aziridine (B145994) derivatives is a known chemical transformation, though its application to the direct synthesis of this compound is not reported. Typically, the thermal treatment of acyl aziridines leads to ring-isomerization products rather than the formation of a carboxamide moiety. For instance, acyl aziridines have been shown to rearrange into oxazolines under thermal conditions. researchgate.net This transformation is believed to proceed through a mechanism involving the cleavage of the carbon-carbon bond within the aziridine ring, followed by ring expansion.

Another documented thermal rearrangement involves arylaroylaziridines, which can be converted into 2,5-diaryloxazoles. rsc.org This process also involves C-C bond scission within the aziridine ring. The thermal behavior of aziridine N-oxides has also been investigated, revealing complex rearrangement pathways. acs.org The general trend observed in the pyrolysis of substituted aziridines is the formation of less strained, five-membered ring systems or fragmentation products, driven by the release of ring strain inherent in the three-membered aziridine heterocycle. wikipedia.org Consequently, a pyrolysis-based approach for the direct synthesis of this compound from a suitable precursor appears mechanistically unfavorable compared to these alternative rearrangement pathways.

A hypothetical synthetic route to this compound would likely involve the reaction of a suitable aziridine precursor with a reagent that can introduce the N-carboxamide functionality. A plausible precursor is N-(2-chloroethyl)aziridine. The subsequent conversion to the target carboxamide could potentially be achieved through a reaction with an isocyanate.

The reaction of aziridines with isocyanates has been studied, primarily as a route to five-membered heterocyclic structures. For example, the nickel-catalyzed [3+2] cycloaddition of aziridines with isocyanates yields iminooxazolidine derivatives. organic-chemistry.org While this specific reaction does not produce the desired carboxamide, it demonstrates the reactivity of the aziridine nitrogen towards an isocyanate. A direct acylation of the aziridine nitrogen of N-(2-chloroethyl)aziridine with a reagent like 2-chloroethyl isocyanate could theoretically yield the target compound. The synthesis of 2-chloroethyl isocyanate itself can be achieved from 3-chloropropionic acid via a Curtius rearrangement using diphenylphosphoryl azide. chemicalbook.com

| Reactants | Catalyst/Reagent | Product | Reference |

|---|---|---|---|

| Aziridines and Isocyanates | Nickel(II) Iodide | Iminooxazolidine derivatives | organic-chemistry.org |

| Vinyl Aziridines and Phenyl Isocyanate | Thermal or Ni/IMes | Oxazolidinones and Imidazolidinones | nih.gov |

Synthesis of N-(2-Chloroethyl)aziridine and Analogous Aziridine Structures

The synthesis of the potential precursor, N-(2-chloroethyl)aziridine, and other substituted aziridines is well-documented, employing a variety of synthetic strategies.

While a specific patent for the synthesis of N-(2-chloroethyl)aziridine was not identified in the provided search results, the general synthesis of N-alkyl aziridines is a well-established process. A common method involves the reaction of ethylenimine (aziridine) with an appropriate alkylating agent. For the synthesis of N-(2-chloroethyl)aziridine, the chloroethylating agent would be a molecule such as 1,2-dichloroethane. This reaction is an example of N-alkylation, where the nitrogen atom of the aziridine ring acts as a nucleophile. semanticscholar.org

A general and modern approach to the synthesis of N-alkyl aziridines involves the rhodium(II)-catalyzed reaction of unactivated olefins with hydroxylamine-O-sulfonic acids. nih.gov This method is notable for its operational simplicity and tolerance to various functional groups.

| Reactants | Catalyst/Reagent | Product | Reference |

|---|---|---|---|

| Unactivated Olefins and N-Alkyl Hydroxylamine-O-Sulfonic Acids | Rh(II) catalyst | N-Alkyl Aziridines | nih.gov |

The aziridine ring is a versatile synthetic intermediate that can be derivatized in numerous ways. The high ring strain of aziridines makes them susceptible to ring-opening reactions with a wide range of nucleophiles, which is a primary strategy for their derivatization. wikipedia.orgmdpi.com For instance, N-protected aziridines can undergo regioselective ring-opening to form 1,3-dipoles, which can then participate in cycloaddition reactions to generate a variety of nitrogen-containing heterocycles. nih.gov

Furthermore, the nitrogen atom of the aziridine can be functionalized. For example, N-arylsulfonyl aziridines can be synthesized from α,β-unsaturated esters, amides, ketones, and nitriles using N,N-dichloroarylsulfonamides. researchgate.net The synthesis of aromatic sulfonamides of aziridine-2-carboxylic acid derivatives has also been reported. tandfonline.com Ring expansion reactions of aziridines are also a common derivatization strategy, leading to the formation of larger heterocyclic systems such as pyrrolidines, oxazolidinones, and imidazolidinones. nih.govresearchgate.net

The development of stereoselective methods for the synthesis of aziridines is a significant area of research due to the importance of chiral nitrogen-containing compounds in medicinal chemistry and natural product synthesis. One notable organocatalytic method is the aza-Michael-initiated ring closure (aza-MIRC), which typically yields trans-substituted aziridines with high stereoselectivity. nih.gov

Synthesis of N-(2-Chloroethyl)carboxamide Derivatives (Excluding this compound)

The synthesis of N-(2-chloroethyl)carboxamide derivatives involves the coupling of a carboxylic acid or its activated form with 2-chloroethylamine (B1212225) or a related precursor. The specific methodologies can vary depending on the nature of the heterocyclic or aromatic core to which the carboxamide group is attached.

N-(2-Chloroethyl)pyrazine-2-carboxamide is a derivative of pyrazinamide, a compound known for its antimycobacterial activity. nih.gov The synthesis of this particular derivative has been reported through a multi-step process starting from a pyrazine (B50134) carboxylate ester. nih.gov The general approach involves the formation of an amide bond followed by the introduction of the chloroethyl group.

A reported synthesis for N-(2-Chloroethyl)pyrazine-2-carboxamide begins with methyl 2-pyrazinecarboxylate. nih.gov This starting material is first reacted with ethanolamine (B43304) in the presence of a base like triethylamine (B128534) to form the corresponding N-(2-hydroxyethyl)amide. The final step is the conversion of the hydroxyl group to a chloride using a chlorinating agent such as thionyl chloride. The excess thionyl chloride is removed under reduced pressure, and the final product is extracted and purified. nih.gov

The pyrazine and amide groups in the final molecule are nearly co-planar, a conformation that is stabilized by an intramolecular hydrogen bond. nih.govnih.gov The chloroethyl group, however, lies out of this plane. nih.govnih.gov The synthesis of related pyrazine-2-carboxamide derivatives often involves the condensation of a pyrazine-2-carboxylic acid chloride with a substituted amine. mdpi.comnih.gov

Table 1: Synthetic Pathway for N-(2-Chloroethyl)pyrazine-2-carboxamide nih.gov

| Step | Starting Materials | Reagents | Product |

| 1 | Methyl 2-pyrazinecarboxylate, Ethanolamine | Triethylamine | N-(2-hydroxyethyl)pyrazine-2-carboxamide |

| 2 | N-(2-hydroxyethyl)pyrazine-2-carboxamide | Thionyl chloride | N-(2-Chloroethyl)pyrazine-2-carboxamide |

The imidazole (B134444) ring is a common scaffold in medicinal chemistry. nih.gov The formation of N-(2-Chloroethyl)-1H-imidazole-1-carboxamide as an intermediate can be conceptualized through standard synthetic transformations used for creating N-acylimidazoles and N-alkylimidazoles. A plausible and direct route involves the reaction of imidazole with 2-chloroethyl isocyanate. This reaction would directly furnish the target molecule in a single step, where the imidazole nitrogen attacks the electrophilic carbon of the isocyanate.

Alternatively, a two-step process can be envisioned. First, imidazole can be reacted with a phosgene (B1210022) equivalent, such as triphosgene (B27547) or carbonyldiimidazole, to form an activated imidazole-1-carbonyl intermediate. This reactive intermediate can then be treated with 2-chloroethylamine to yield N-(2-Chloroethyl)-1H-imidazole-1-carboxamide.

Syntheses of related structures provide precedent for these proposed pathways. For instance, various amide derivatives have been synthesized starting from 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid by condensing it with different amines using phosphorus oxychloride. derpharmachemica.com The initial N-alkylation of the imidazole ring with a chloroethyl group is a key step in these syntheses, often achieved by reacting the parent heterocycle with a suitable chloroethylating agent. derpharmachemica.comnih.gov

General Principles Governing Aziridine Ring Formation and Functionalization

Aziridines are three-membered nitrogen-containing heterocycles. wikipedia.org Their high ring strain (approximately 60° bond angles) makes them valuable synthetic intermediates, prone to ring-opening reactions. wikipedia.orgillinois.edunih.gov

Aziridine Ring Formation (Aziridination)

Several general methodologies exist for the synthesis of aziridines. rsc.org

Intramolecular Cyclization: This is one of the oldest and most common methods, analogous to epoxide formation. It typically involves the intramolecular nucleophilic substitution of a vicinal haloamine or a protected amino alcohol (e.g., via the Wenker synthesis). wikipedia.orgorganic-chemistry.org Base-induced cyclization of a β-functional ethylamine (B1201723) derivative is a facile process for forming the three-membered ring. illinois.edu

Nitrene Addition to Alkenes: The reaction of a nitrene or nitrenoid species with an alkene is a well-established method for aziridine synthesis. wikipedia.orgrsc.org This approach can be catalyzed by transition metals, which allows for a degree of control over the stereochemistry. illinois.edu

Carbene Transfer to Imines: Aziridines can be formed by the reaction of imines with carbenes or their equivalents, such as sulfonium (B1226848) ylides in the Corey-Chaykovsky reaction. illinois.eduorganic-chemistry.org This method is effective for producing a wide range of substituted aziridines.

From Epoxides: The ring-opening of epoxides with an amine nucleophile yields an amino alcohol, which can then be cyclized to an aziridine. illinois.edu This method allows for the stereospecific transfer of chirality from the epoxide to the aziridine.

Table 2: Common Methods for Aziridine Synthesis

| Method | Precursors | Key Transformation |

| Intramolecular Cyclization | Vicinal haloamines, Amino alcohols | Base-induced intramolecular SN2 reaction |

| Nitrene Addition | Alkene, Nitrene precursor (e.g., azide) | [2+1] cycloaddition |

| Carbene Transfer to Imines | Imine, Carbene precursor (e.g., ylide) | Nucleophilic addition followed by cyclization |

| Epoxide Conversion | Epoxide, Amine nucleophile | Ring-opening followed by cyclization |

Functionalization of Aziridines

The reactivity of aziridines is dominated by nucleophilic ring-opening reactions, which relieve the inherent ring strain. wikipedia.orgmdpi.com The regioselectivity of the ring-opening is a key consideration and depends on the substitution pattern of the aziridine and the reaction conditions.

Nucleophilic Ring-Opening: A wide variety of nucleophiles, including halides, amines, alcohols, and organometallic reagents, can open the aziridine ring. wikipedia.orgrsc.org The reaction typically proceeds via an SN2 mechanism.

Non-activated Aziridines: These have electron-donating or alkyl groups on the nitrogen. Ring-opening usually requires activation by an electrophile or Lewis acid. mdpi.comnih.gov The nucleophile then attacks the more substituted carbon.

Activated Aziridines: These possess an electron-withdrawing group (e.g., sulfonyl, acyl) on the nitrogen. This activates the ring, making it more electrophilic and susceptible to nucleophilic attack, which generally occurs at the less sterically hindered carbon atom. nih.govresearchgate.net

Electrophilic Activation: The nitrogen atom of a non-activated aziridine can be alkylated or acylated to form a highly reactive aziridinium (B1262131) ion. nih.govmdpi.com This intermediate is readily attacked by nucleophiles, even weak ones, leading to regioselective ring-opening. nih.govfrontiersin.org

1,3-Dipole Formation: Certain N-substituted aziridines can undergo thermal or photochemical ring-opening to form azomethine ylides. These 1,3-dipoles can be trapped in cycloaddition reactions with various dipolarophiles. wikipedia.org

Table 3: Functionalization of Aziridines via Ring-Opening Reactions

| Aziridine Type | Activation | Nucleophile | Typical Site of Attack | Product |

| Activated (N-sulfonyl, N-acyl) | Built-in (EWG on N) | Strong or weak nucleophiles | Less substituted carbon | β-Functionalized amine |

| Non-activated (N-alkyl, N-H) | Acid catalysis / Lewis Acid | Various nucleophiles | More substituted carbon | β-Functionalized amine |

| Non-activated (N-alkyl, N-H) | Alkylation (forms aziridinium ion) | Weak nucleophiles | Follows SN2 rules | N-Alkyl-β-functionalized amine |

Elucidation of Reaction Mechanisms and Reactivity Pathways

Intramolecular Reactivity and Aziridinium (B1262131) Ion Formation

A key feature of the reactivity of N-(2-Chloroethyl)aziridine-1-carboxamide is its propensity to undergo intramolecular reactions, leading to the formation of a highly reactive aziridinium ion.

The nitrogen atom of the aziridine (B145994) ring can act as an internal nucleophile, attacking the electrophilic carbon of the chloroethyl group. This intramolecular nucleophilic substitution results in the displacement of the chloride ion and the formation of a bicyclic aziridinium cation. This process is an example of an intramolecular cyclization, which is kinetically favored due to the proximity of the reacting centers. The formation of the aziridinium ion is a critical step, as it significantly activates the molecule for subsequent reactions. The resulting aziridinium ion is a potent electrophile, readily susceptible to attack by nucleophiles.

The three-membered aziridine ring is characterized by significant ring strain, estimated to be around 26-27 kcal/mol. clockss.org This strain arises from the deviation of the bond angles from the ideal tetrahedral or trigonal planar geometries. The high ring strain makes the aziridine ring susceptible to ring-opening reactions, as these reactions relieve the strain. nih.gov The presence of an electron-withdrawing carboxamide group on the aziridine nitrogen further influences its reactivity. While typically activating the ring towards nucleophilic attack, in the context of intramolecular reactions, the nitrogen's nucleophilicity is sufficient to facilitate the formation of the aziridinium ion. The formation of the aziridinium ion further increases the ring strain, making the system even more reactive towards nucleophiles. frontiersin.org

Reactivity of the Aziridine Moiety with External Nucleophiles

The aziridine ring, particularly after forming the aziridinium ion, is a prime target for external nucleophiles, leading to various ring-opening products.

The ring-opening of the aziridinium ion by external nucleophiles is a facile process that relieves the ring strain. A wide variety of nucleophiles, including halides, amines, alcohols, and thiols, can induce the opening of the aziridine ring. nih.govdntb.gov.ua For N-acylaziridines, such as the subject compound, these reactions are often catalyzed by acids, which protonate the aziridine nitrogen and increase its electrophilicity. researchgate.net The reaction proceeds via an S\textsubscript{N}2-type mechanism, where the nucleophile attacks one of the carbon atoms of the aziridine ring, leading to the cleavage of a carbon-nitrogen bond.

Table 1: Examples of Nucleophile-Induced Ring-Opening Reactions of Activated Aziridines

| Nucleophile | Product Type | Reaction Conditions |

| Thiophenol | β-Amino sulfide | Room Temperature |

| Water (in presence of acid) | β-Amino alcohol | Acidic (e.g., CF₃CO₂H) |

| Azide | β-Azido amine | Varies |

| Benzylamine | Diamine derivative | Varies |

This table is illustrative and based on the general reactivity of activated aziridines. Specific conditions for this compound may vary.

The regioselectivity of the ring-opening reaction is a crucial aspect of the reactivity of substituted aziridines. In the case of the aziridinium ion derived from this compound, the two carbons of the original aziridine ring are not equivalent. Generally, for N-activated aziridines, nucleophilic attack occurs at the less substituted carbon atom. frontiersin.orgnih.govnih.gov This preference is attributed to steric hindrance, where the nucleophile preferentially attacks the more accessible carbon.

The stereoselectivity of the ring-opening is also a significant consideration. The S\textsubscript{N}2 mechanism of the nucleophilic attack dictates that the reaction proceeds with an inversion of configuration at the carbon atom being attacked. If the aziridine carbon is a stereocenter, the ring-opening reaction will result in a specific stereoisomer of the product.

Table 2: Factors Influencing Regioselectivity in Aziridine Ring-Opening

| Factor | Influence on Regioselectivity |

| Steric Hindrance | Nucleophilic attack is favored at the less sterically hindered carbon of the aziridine ring. |

| Electronic Effects | Electron-withdrawing groups on the aziridine ring can influence the electrophilicity of the ring carbons. |

| Nature of the Nucleophile | The size and reactivity of the nucleophile can affect the site of attack. |

| Reaction Conditions | The solvent and catalyst can influence the transition state of the reaction and thus the regiochemical outcome. |

This table outlines general principles governing the regioselectivity of aziridine ring-opening reactions.

Reactivity of the Chloroethyl Substituent

The chloroethyl group in this compound is a primary alkyl halide, making it a reactive electrophilic center. Its primary role, as discussed, is to participate in the intramolecular formation of the aziridinium ion. However, it can also be subject to direct attack by external nucleophiles in an intermolecular fashion. This creates a competitive reaction pathway with the nucleophilic attack on the aziridine ring.

Generation of Electrophilic Intermediates from the Chloroethyl Group

The chloroethyl group within this compound is a key precursor to the formation of highly reactive electrophilic intermediates. The primary mechanism involves an intramolecular nucleophilic substitution, where a heteroatom within the molecule attacks the carbon atom bearing the chlorine, displacing the chloride anion. This process results in the formation of a strained, cyclic cationic intermediate.

In the context of N-(2-chloroethyl)amides, this cyclization is a well-studied phenomenon. acs.orgnih.gov The carbonyl oxygen of the amide group can act as an intramolecular nucleophile, attacking the electrophilic carbon of the chloroethyl side chain. This SNi-type (Substitution Nucleophilic internal) mechanism leads to the formation of a five-membered cyclic intermediate, specifically a protonated or Lewis acid-coordinated oxazoline (B21484) species. acs.org The activation energy for the ring closure of a model compound, N-(2-chloroethyl)formamide, has been estimated, highlighting the feasibility of this pathway. nih.gov

The presence of the N-acylaziridine moiety introduces additional complexity. The aziridine nitrogen itself, although its nucleophilicity is reduced by the adjacent carbonyl group, could potentially participate in a similar intramolecular cyclization to form a bicyclic aziridinium ion. However, the formation of the oxazoline-type intermediate via the amide oxygen is generally considered the more favorable pathway in related systems under acidic or Lewis acidic conditions. acs.org This resulting cyclic species is highly electrophilic and susceptible to attack by nucleophiles, driving subsequent rearrangement or ring-opening reactions.

Synergistic or Antagonistic Effects between Chloroethyl and Aziridine Reactivity

The chemical behavior of this compound is governed by the interplay between its two primary functional groups: the strained aziridine ring and the reactive chloroethyl side chain. These groups can exert both synergistic and antagonistic effects on each other's reactivity.

Antagonistic Effects: An antagonistic relationship arises from the electronic properties of the N-acyl group. The carboxamide substituent is strongly electron-withdrawing, which significantly reduces the electron density and, consequently, the nucleophilicity of the aziridine ring nitrogen. nih.govnih.gov This deactivation makes the aziridine nitrogen a poorer nucleophile compared to that in non-acylated aziridines. This effect can hinder reactions that rely on the nucleophilic character of the aziridine, such as direct intermolecular alkylations at the nitrogen center. Furthermore, the electron-withdrawing nature of the N-substituent is known to influence the nitrogen inversion barrier, which can affect the stereochemical outcomes of reactions. nih.govnih.gov

Synergistic Effects: Conversely, synergistic effects can be observed in reactions where the two groups cooperate to facilitate a transformation. The high ring strain of the aziridine ring (approximately 27.7 kcal/mol) makes it thermodynamically predisposed to undergo ring-opening reactions. rsc.org This inherent reactivity can be synergistically coupled with the chloroethyl group. For instance, the departure of the chloride ion to form a cationic intermediate (as described in 3.3.1) can trigger or be facilitated by a concurrent or subsequent ring-opening of the highly strained aziridine. A prime example of this synergy is the acid-catalyzed rearrangement to form oxazolines (see section 3.4.2), where protonation of the aziridine ring facilitates a nucleophilic attack from the amide oxygen, a process that is geometrically templated by the chloroethyl backbone. acs.orgias.ac.in

Decomposition and Transformation Mechanisms

Pyrolytic Decomposition Pathways and Product Characterization

At elevated temperatures, the initial and weakest bonds are most likely to cleave. Homolytic cleavage of the C-Cl bond would generate a carbon-centered radical and a chlorine radical, initiating a cascade of radical chain reactions. Similarly, cleavage of the strained C-N bonds in the aziridine ring could occur.

Another significant pathway is the intramolecular or intermolecular elimination of stable small molecules. The elimination of hydrogen chloride (HCl) is a common decomposition route for chloroalkanes. At lower pyrolysis temperatures (<1000°C), polymerization and the formation of a nitrogen-containing polymeric residue or char are also highly probable outcomes, which would reduce the yield of volatile products like hydrogen cyanide (HCN). ornl.gov

The table below outlines potential products from the pyrolytic decomposition of this compound based on established mechanisms for similar chemical structures.

| Predicted Product | Potential Formation Pathway | Reference Moiety |

|---|---|---|

| Hydrogen Chloride (HCl) | Intramolecular or intermolecular elimination | Chloroalkane |

| Hydrogen Cyanide (HCN) | Fragmentation of nitrogen-containing backbone | Acetonitrile ornl.gov |

| Methane (CH₄) | Radical recombination and fragmentation | Acetonitrile ornl.gov |

| Ethylene (C₂H₄) | Fragmentation and rearrangement | Ethyl group |

| Acrylonitrile (CH₂=CHCN) | Rearrangement and elimination | Acetonitrile pyrolysis ornl.gov |

| Polymeric Residue/Char | Polymerization of reactive intermediates | General pyrolysis ornl.gov |

Acid-Catalyzed Isomerization and Rearrangement Processes (e.g., to Oxazolines)

One of the most characteristic transformations of N-acylaziridines is their acid-catalyzed isomerization into 2-oxazolines. ias.ac.in This rearrangement is a highly efficient process for converting the strained three-membered aziridine ring into a more stable five-membered oxazoline ring. mdpi.com The reaction can be catalyzed by both Brønsted and Lewis acids. ias.ac.inmdpi.com

The established mechanism for this transformation proceeds through several key steps:

Activation: The reaction initiates with the protonation of the aziridine nitrogen by the acid catalyst. This step significantly weakens the C-N bonds of the aziridine ring and increases its susceptibility to nucleophilic attack. acs.org

Intramolecular Attack: The carbonyl oxygen of the N-acyl group acts as an intramolecular nucleophile. It attacks one of the two carbons of the protonated aziridine ring. ias.ac.in

Ring Opening and Closure: This nucleophilic attack occurs via an SN2-like mechanism, leading to the cleavage of a C-N bond and the simultaneous formation of a new C-O bond. This concerted or near-concerted step results in the formation of the five-membered 2-oxazoline ring with an inversion of stereochemistry at the carbon center being attacked. acs.orgmdpi.com

Studies on various N-acylaziridines have shown that the reaction is regiospecific, with the nucleophilic attack typically occurring at the less substituted carbon of the aziridine ring. ias.ac.in The efficiency and outcome of the reaction can be influenced by the concentration and type of acid used. For instance, in aqueous acid solutions, a competition between isomerization to oxazolines and hydrolysis to amidoalcohols can be observed. ias.ac.in

| Catalyst Type | Typical Reagents | Primary Product | Reference Studies |

|---|---|---|---|

| Brønsted Acid | Concentrated H₂SO₄ | 2-Oxazoline | Besbes et al. ias.ac.in |

| Lewis Acid | Cu(OTf)₂, BF₃·OEt₂ | 2-Oxazoline | Hori et al., Zhang et al. acs.orgmdpi.com |

| Aqueous Acid | Dilute H₂SO₄ | Mixture of 2-Oxazoline and Amidoalcohol | Besbes et al. ias.ac.in |

| Palladium Catalyst | Pd/(R)-DTBM-SEGPHOS | Chiral 2-Oxazoline | Punk et al. thieme-connect.com |

Polymerization Phenomena of N-(2-Chloroethyl)aziridine

N-(2-Chloroethyl)aziridine is reported to be an unstable compound that readily polymerizes upon standing at room temperature or when exposed to heat or acids. google.com This reactivity is characteristic of aziridine monomers, which are known to undergo polymerization primarily through a cationic ring-opening polymerization (CROP) mechanism. digitellinc.comrsc.org While N-sulfonylated aziridines can polymerize via an anionic mechanism, most other aziridines, particularly when activated, polymerize cationically. digitellinc.com

The CROP of aziridines generally involves three main stages:

Initiation: The polymerization is initiated by a cationic species. This can be a proton (from an acid catalyst) or a carbocation. The initiator attacks the nitrogen atom of the aziridine ring, forming a reactive aziridinium cation. google.com

Propagation: The propagation step involves the nucleophilic attack of the nitrogen atom of a monomer molecule on one of the ring carbons of the terminal aziridinium ion of the growing polymer chain. This attack opens the strained ring and regenerates the aziridinium cation at the new chain end, allowing the process to repeat. This sequential addition of monomers leads to the formation of a polyamine structure, which is often hyperbranched in the case of simple aziridines. digitellinc.com

Termination/Chain Transfer: The polymerization can be terminated by reaction with a nucleophile or by intramolecular cyclization. Chain transfer events, where the growing chain is terminated but a new one is initiated, are also common.

The presence of the reactive chlorine atom in N-(2-Chloroethyl)aziridine adds another layer of complexity, as it can also participate in side reactions or potentially act as an initiating site under certain conditions. The solid polymers produced from N-(2-chloroethyl)aziridine have been noted for their potential use as ion-exchange agents. google.com

Molecular Interactions and Biological Alkylation Mechanisms

DNA Alkylation Chemistry of N-(2-Chloroethyl)aziridine-1-carboxamide and Related Compounds

The alkylation of DNA by this compound involves the formation of covalent bonds between the compound and various nucleophilic sites on the DNA bases and phosphate (B84403) backbone. This process is initiated by the nucleophilic attack of these sites on the electrophilic carbons of the alkylating agent.

The N7 position of guanine (B1146940) is the most nucleophilic site in DNA and, consequently, a primary target for alkylating agents, including those with chloroethyl and aziridine (B145994) moieties. The lone pair of electrons on the N7 nitrogen atom readily attacks the electrophilic carbon of the alkylating agent, leading to the formation of a covalent bond. This initial alkylation event results in a monofunctional adduct, where a single molecule of the compound is attached to the guanine base. This initial reaction can then set the stage for further interactions, including the formation of more complex DNA lesions.

While the Guanine-N7 position is the most frequent site of alkylation, other nucleophilic centers within the DNA structure are also susceptible to attack. The N3 position of adenine (B156593) is another significant target for alkylation by compounds containing chloroethyl and aziridine functionalities. Alkylation at this site can disrupt the hydrogen bonding between adenine and thymine, thereby affecting the stability of the DNA double helix. Additionally, the oxygen atoms of the phosphate backbone can be alkylated, although this is generally a less frequent event compared to the alkylation of the purine (B94841) nitrogens.

The reaction of this compound with DNA can result in the formation of two main types of adducts: monofunctional and bifunctional.

Monofunctional Adducts: These are formed when only one of the reactive groups of the alkylating agent binds to a DNA base. This initial event creates a modified base within the DNA strand.

Bifunctional Adducts: As a bifunctional agent, this compound possesses two reactive sites. Following the initial formation of a monofunctional adduct, the second reactive group can then react with another nucleophilic site on the DNA. This can lead to the formation of cross-links, which are significantly more disruptive to DNA structure and function.

| Adduct Type | Description |

| Monofunctional | A single covalent bond is formed between the alkylating agent and a DNA base. |

| Bifunctional | The alkylating agent forms covalent bonds with two different sites on the DNA. |

DNA Cross-Linking Mechanisms

The formation of bifunctional adducts by this compound can lead to the creation of DNA cross-links, which are covalent linkages between different parts of the DNA molecule. These cross-links are particularly detrimental as they can physically block the processes of DNA replication and transcription.

Interstrand cross-links (ICLs) are formed when the two reactive ends of a single molecule of this compound bind to bases on opposite strands of the DNA double helix. This creates a covalent bridge between the two strands, effectively tethering them together. The formation of an ICL is a multi-step process that begins with the formation of a monofunctional adduct on one strand. The second reactive arm of the compound then reacts with a base, often a guanine, on the complementary strand. This type of lesion is highly cytotoxic as it prevents the separation of the DNA strands, which is a prerequisite for both replication and transcription.

In addition to linking opposite DNA strands, this compound can also form intrastrand cross-links. These occur when the alkylating agent reacts with two different bases located on the same DNA strand. While generally considered less cytotoxic than interstrand cross-links, intrastrand cross-links can still cause significant distortion of the DNA helix and impede the progression of DNA polymerase and other enzymes along the DNA strand.

| Cross-Link Type | Description |

| Interstrand | Covalent linkage between bases on opposite DNA strands. |

| Intrastrand | Covalent linkage between bases on the same DNA strand. |

Role of Aziridinium (B1262131) Intermediates in DNA Cross-Linking

Nitrogen mustards, a class of compounds structurally related to this compound, are bifunctional alkylating agents. Their cytotoxicity is largely attributed to the formation of a highly reactive aziridinium cation through intramolecular nucleophilic substitution. nih.gov This strained, three-membered ring is susceptible to attack by nucleophiles.

Under physiological conditions, compounds like mechlorethamine (B1211372) spontaneously cyclize to form this aziridinium ion. agnesscott.org This intermediate then reacts with nucleophilic sites on DNA, most commonly the N7 position of guanine residues. nih.gov This initial reaction forms a mono-adduct. nih.gov The second chloroethyl arm of the molecule can then undergo a similar cyclization to form another aziridinium intermediate, which can subsequently react with a second guanine base on the opposing DNA strand. nih.gov This two-step process results in the formation of an interstrand cross-link (ICL), which covalently links the two strands of the DNA duplex. nih.govnih.gov

These ICLs are highly cytotoxic lesions because they prevent the separation of DNA strands, thereby blocking essential cellular processes like DNA replication and transcription. nih.govnih.gov The formation of ICLs is considered a primary mechanism of action for many alkylating anticancer drugs. nih.gov The distance constraints of the cross-linking agent often lead to distortions in the DNA helix. nih.gov

Bioreductive Activation Mechanisms Leading to Alkylating Species

Certain classes of alkylating agents, particularly those containing a quinone moiety, require bioreductive activation to exert their cytotoxic effects. This process is crucial for converting a relatively inactive prodrug into a potent DNA alkylating species, often under the hypoxic conditions found in tumor environments.

Aziridinylbenzoquinones are a group of compounds that undergo bioreductive activation. nih.gov In their oxidized quinone form, they are relatively stable. However, within the cell, they can be reduced by various enzymes, such as one- or two-electron reductases, to form a hydroquinone (B1673460) species. nih.govboisestate.edu This reduction can be facilitated by enzymes like DT-diaphorase (NQO1), which is often overexpressed in tumor cells. nih.gov

The reduction of the quinone to a hydroquinone significantly increases the electron density of the molecule. This electronic change enhances the basicity of the aziridine ring's nitrogen atom, making it more susceptible to protonation. nih.govnih.gov The subsequent protonation facilitates the opening of the strained aziridine ring, generating a highly reactive alkylating species capable of reacting with DNA. nih.gov This process, termed bioreductive alkylation, effectively activates the drug at the target site. nih.gov

The efficiency of bioreductive activation and the subsequent alkylating potency are influenced by both the electronic and steric properties of the substituents on the benzoquinone ring. nih.govrsc.org

Electronic Effects : The presence of electron-donating groups on the benzoquinone ring can increase the potency of the compound. These groups enhance the electron density of the hydroquinone intermediate, further increasing the basicity of the aziridine nitrogen and promoting the formation of the active alkylating species. nih.gov Conversely, electron-withdrawing groups can decrease potency by making the reduction process less favorable and reducing the nucleophilicity of the aziridine nitrogen. nih.gov

Steric Factors : Bulky substituents on the quinone ring can also negatively impact the compound's activity. nih.gov Steric hindrance can interfere with the interaction between the drug and the activating reductase enzymes, thereby slowing down or preventing the crucial bioreductive step. nih.govmdpi.com Furthermore, bulky groups may sterically hinder the approach of the activated drug to its target nucleophilic sites on the DNA molecule. nih.gov

A summary of these influencing factors is presented in the table below.

| Factor | Influence on Bioreductive Potency | Mechanism |

| Electronic Effects | ||

| Electron-Donating Groups | Increase | Enhances electron density of the hydroquinone, increasing aziridine basicity and promoting activation. nih.gov |

| Electron-Withdrawing Groups | Decrease | Reduces the favorability of reduction and decreases the nucleophilicity of the aziridine nitrogen. nih.gov |

| Steric Factors | ||

| Bulky Substituents | Decrease | Hinders interaction with activating enzymes and obstructs access to DNA target sites. nih.govnih.govmdpi.com |

Characterization of DNA Adducts through Advanced Spectroscopic Methods

The identification and characterization of DNA adducts—the products of the covalent binding of chemicals to DNA—are essential for understanding the mechanisms of genotoxicity. nih.gov Over the past few decades, significant advancements in spectroscopic techniques, particularly mass spectrometry (MS), have revolutionized the field of DNA adduct analysis. nih.govescholarship.org

Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for detecting and quantifying DNA adducts. nih.govchemrxiv.org High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the confident identification of compounds. chemrxiv.org

Tandem mass spectrometry (MS/MS or MSn) is a powerful tool for structural elucidation. acs.orgnih.gov In a typical DNA adductomics workflow, DNA is enzymatically hydrolyzed to its constituent nucleosides. The resulting mixture is then separated by LC, and the eluent is introduced into the mass spectrometer. A common strategy involves monitoring for the neutral loss of the deoxyribose sugar moiety (116 Da), which is characteristic of a deoxyribonucleoside adduct. nih.gov Further fragmentation of the resulting ion can provide detailed structural information about the adducted base. acs.orgnih.gov

These advanced MS-based methods offer high sensitivity and specificity, enabling the detection of adducts at very low levels (e.g., one adduct per 10^8 unmodified nucleotides). acs.org This capability is crucial for biomonitoring studies that assess human exposure to genotoxic agents and for elucidating the molecular mechanisms of DNA damage and repair. nih.govescholarship.org

Below is a table summarizing the key spectroscopic methods used in DNA adduct characterization.

| Spectroscopic Method | Principle | Application in DNA Adduct Analysis |

| LC-MS (Liquid Chromatography-Mass Spectrometry) | Separates components of a mixture followed by mass-to-charge ratio analysis. nih.gov | The preferred technique for the selective and quantitative measurement of specific DNA modifications. acs.org |

| HRMS (High-Resolution Mass Spectrometry) | Provides highly accurate mass measurements of ions. chemrxiv.org | Enables reliable identification of DNA adducts and is used for untargeted DNA adductomics. chemrxiv.org |

| MS/MS (Tandem Mass Spectrometry) | Involves multiple stages of mass analysis, typically for structural elucidation. acs.org | Used to fragment precursor ions of putative adducts to obtain structural information and confirm identity. nih.gov |

| 32P-Postlabeling | Radioactive labeling of DNA adducts, followed by chromatographic separation. | A sensitive method for screening for a broad range of DNA adducts, though it provides less structural information than MS. acs.org |

| NMR (Nuclear Magnetic Resonance) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Used for the definitive structural identification of DNA adducts, although it requires larger sample amounts compared to MS. nih.gov |

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation of N-(2-Chloroethyl)aziridine-1-carboxamide and Its Transformation Products

Spectroscopic methods are fundamental in confirming the identity and structure of this compound and tracking the formation of its derivatives or degradation products.

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, providing critical insights into its structure and the mechanisms of its reactions. Techniques such as electron impact (EI) and field desorption (FD) mass spectrometry have been effectively used to characterize related N-(2-chloroethyl)amino compounds. nih.gov For trace analysis, coupling MS with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) is common. nih.govnih.gov

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic losses:

Cleavage of the C-Cl bond, resulting in an [M-Cl]⁺ fragment.

Loss of the entire chloroethyl group, [M-CH₂CH₂Cl]⁺.

Ring-opening of the aziridine (B145994) moiety.

Fragmentation of the carboxamide linkage.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of its elemental composition. rsc.org The analysis of transformation products, which may arise from reactions like hydrolysis or nucleophilic substitution, can be tracked by identifying the mass-to-charge ratios of new species formed. researchgate.net

| Fragment Ion | Proposed Structure | Expected m/z | Significance |

|---|---|---|---|

| [M]⁺ | C₅H₉ClN₂O⁺ | 148/150 | Molecular ion (³⁵Cl/³⁷Cl isotope pattern) |

| [M-Cl]⁺ | C₅H₉N₂O⁺ | 113 | Loss of chlorine atom |

| [M-C₂H₄Cl]⁺ | C₃H₅N₂O⁺ | 85 | Loss of the chloroethyl group |

| [C₂H₄NCO]⁺ | Aziridine-1-carbonyl cation | 70 | Fragmentation at the amide N-C bond |

| [C₂H₄Cl]⁺ | Chloroethyl cation | 63/65 | Cleavage of the amide N-C bond (³⁵Cl/³⁷Cl) |

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. ipb.pt

In the ¹H NMR spectrum, distinct signals are expected:

Aziridine Ring Protons: These protons typically appear as a multiplet in the upfield region (δ 2.0-3.0 ppm) due to the strained three-membered ring. uni-muenchen.deresearchgate.net

Chloroethyl Protons: The two methylene (B1212753) groups of the chloroethyl moiety (-CH₂CH₂Cl) would appear as two triplets, with the protons closer to the chlorine atom resonating at a lower field (δ ~3.7 ppm) than those adjacent to the nitrogen (δ ~3.5 ppm).

Amide Proton: The N-H proton of the carboxamide group is expected to appear as a broad singlet, typically in the downfield region (δ 7.0-9.0 ppm), and its signal would disappear upon D₂O exchange. biointerfaceresearch.com

The ¹³C NMR spectrum would show characteristic signals for the aziridine ring carbons (δ ~30-40 ppm), the chloroethyl carbons (δ ~40-50 ppm), and the carbonyl carbon of the amide (δ ~165-175 ppm). ipb.ptbiointerfaceresearch.com

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and confirm the connectivity of the molecular fragments. doi.org

| Atom/Group | Technique | Predicted Chemical Shift (ppm) | Multiplicity / Notes |

|---|---|---|---|

| Aziridine CH₂ | ¹H NMR | ~2.5 | Singlet or narrow multiplet (4H) |

| N-CH₂ | ¹H NMR | ~3.5 | Triplet (2H) |

| CH₂-Cl | ¹H NMR | ~3.7 | Triplet (2H) |

| NH | ¹H NMR | ~8.0 | Broad singlet (1H) |

| Aziridine CH₂ | ¹³C NMR | ~35 | - |

| N-CH₂ | ¹³C NMR | ~48 | - |

| CH₂-Cl | ¹³C NMR | ~42 | - |

| C=O | ¹³C NMR | ~168 | - |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum would display characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. researchgate.net

Key expected absorptions include:

N-H Stretch: A sharp to moderately broad band around 3300-3500 cm⁻¹ corresponding to the amide N-H bond. libretexts.org

C-H Stretch: Bands in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds of the aziridine and chloroethyl groups. libretexts.org

C=O Stretch: A strong, sharp absorption band characteristic of the amide I band, typically found between 1650 and 1680 cm⁻¹. libretexts.org

N-H Bend: The amide II band, resulting from N-H bending and C-N stretching, appears around 1550 cm⁻¹.

C-N Stretch: Vibrations for the C-N bonds of the aziridine and amide groups would be present in the 1000-1350 cm⁻¹ range.

C-Cl Stretch: A strong absorption in the fingerprint region, typically between 600-800 cm⁻¹, indicating the presence of the chloroalkane group.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (N-H) | Stretch | 3300 - 3500 | Medium |

| Alkyl (C-H) | Stretch | 2850 - 3000 | Medium-Strong |

| Amide (C=O) | Stretch (Amide I) | 1650 - 1680 | Strong |

| Amide (N-H) | Bend (Amide II) | ~1550 | Medium |

| Aziridine/Amide (C-N) | Stretch | 1000 - 1350 | Medium |

| Chloroalkane (C-Cl) | Stretch | 600 - 800 | Strong |

Chromatographic Separations for Compound Isolation and Purity Assessment in Research Settings

Chromatographic techniques are essential for the separation, isolation, and purity verification of this compound from reaction mixtures and for quantifying its presence. ontosight.ai The choice of method depends on the compound's volatility, polarity, and stability.

Thin-Layer Chromatography (TLC): TLC is routinely used for rapid monitoring of reaction progress and preliminary purity checks, allowing for the selection of appropriate solvent systems for column chromatography. beilstein-journals.org

Column Chromatography: For preparative scale isolation, flash column chromatography on silica (B1680970) gel is a standard method. A gradient elution system, typically with hexane (B92381) and ethyl acetate, would be employed to separate the target compound from starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution separation for both analytical and preparative purposes. Given the polar nature of the carboxamide group, Hydrophilic Interaction Liquid Chromatography (HILIC) would be a suitable mode. nih.govresearchgate.net HILIC-based methods have been successfully developed for the direct and sensitive analysis of related polar compounds like aziridine and 2-chloroethylamine (B1212225) without the need for derivatization. nih.govnih.gov

Gas Chromatography (GC): Due to the polarity and potential thermal lability of the compound, direct GC analysis may be challenging. Derivatization to form a more volatile and stable analogue might be necessary for successful separation and analysis by GC, often coupled with a mass spectrometer (GC-MS). nih.gov

Advanced Methods for Trace Analysis of Reactive Intermediates and Residuals

Detecting trace levels of this compound, its reactive intermediates (e.g., aziridinium (B1262131) ions), or residual precursors like 2-chloroethylamine is critical, particularly in pharmaceutical applications where such compounds may be classified as potential genotoxic impurities. nih.govontosight.ai

Advanced, highly sensitive methods are required for this purpose:

LC-MS/MS: Liquid Chromatography coupled with tandem mass spectrometry (MS/MS) is a gold standard for trace analysis. It combines the high separation power of LC with the high sensitivity and selectivity of MS/MS detection, allowing for quantification at parts-per-billion (ppb) levels in complex matrices. nih.gov HILIC-MS methods have demonstrated linearity from 0.5 µg/L to 10 µg/L for aziridine and 2-chloroethylamine. nih.gov

SPME-GC-MS: Solid-Phase Microextraction (SPME) coupled with GC-MS is an effective technique for analyzing volatile and semi-volatile trace residues. nih.gov The method involves extracting and concentrating analytes from a sample matrix onto a coated fiber. For polar compounds, in-situ derivatization can be performed to enhance volatility and detection sensitivity. nih.govresearchgate.netchromatographyonline.com This approach has achieved low detection limits (1-3 ng g⁻¹) for aziridine and 2-chloroethylamine in active pharmaceutical ingredients. nih.gov

X-ray Crystallography for Molecular Conformation and Supramolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation. uni-muenchen.deresearchgate.net

Analysis of a suitable crystal would yield key structural information:

Aziridine Ring Geometry: The C-N and C-C bond lengths and angles within the highly strained three-membered ring can be precisely measured. uni-muenchen.de

Carboxamide Group Planarity: The atoms of the carboxamide group (O=C-N-H) are expected to be nearly co-planar.

Molecular Conformation: The relative orientation of the aziridine ring, the carboxamide plane, and the chloroethyl side chain (e.g., the N-C-C-Cl torsion angle) can be determined. nih.gov

Supramolecular Interactions: The crystal packing arrangement reveals intermolecular forces, such as hydrogen bonds. In this case, hydrogen bonds between the amide N-H donor and the carbonyl oxygen acceptor of neighboring molecules would be expected, potentially forming chains or sheets in the crystal lattice. nih.govnih.gov Other interactions, like weak C-H···O or Cl···Cl contacts, may also play a role in stabilizing the crystal structure. nih.gov

| Parameter | Bond/Angle | Typical Value | Reference Moiety |

|---|---|---|---|

| Bond Length | Aziridine C-N | 1.48 - 1.50 Å | Aziridine Derivatives uni-muenchen.de |

| Bond Length | Aziridine C-C | ~1.48 Å | Aziridine Derivatives uni-muenchen.de |

| Bond Length | Amide C=O | 1.23 - 1.25 Å | Carboxamides researchgate.net |

| Bond Length | Amide C-N | 1.32 - 1.34 Å | Carboxamides researchgate.net |

| Bond Length | Alkyl C-Cl | 1.77 - 1.81 Å | Chloroalkanes |

| Bond Angle | Aziridine C-N-C | ~60° | Aziridine Derivatives uni-muenchen.de |

| Bond Angle | O=C-N | ~122° | Carboxamides researchgate.net |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Reaction Energetics and Transition State Analysis

Quantum chemical calculations are instrumental in understanding the energetics and mechanisms of reactions involving N-(2-Chloroethyl)aziridine-1-carboxamide. A primary focus of these investigations is the ring-opening of the strained aziridine (B145994) ring, a key step in its mode of action.

Reaction Energetics: Computational studies on similar N-acylaziridines have shown that the activation energy for the ring-opening reaction is significantly influenced by the nature of the N-substituent. Electron-withdrawing groups on the nitrogen atom can lower the activation energy for nucleophilic attack on the ring carbons. For this compound, the carboxamide group is expected to activate the aziridine ring towards nucleophilic attack. Quantum chemical calculations can precisely quantify this effect by determining the energy profile of the reaction pathway. These calculations typically involve optimizing the geometries of the reactants, transition states, and products to determine their relative energies.

Transition State Analysis: Identifying and characterizing the transition state is crucial for understanding the reaction mechanism. For the ring-opening of this compound by a nucleophile, quantum chemical calculations can locate the transition state structure. Analysis of this structure provides information about the bond-breaking and bond-forming processes occurring at the molecular level. For instance, calculations can reveal whether the reaction proceeds through a concerted or stepwise mechanism. In the case of N-acylaziridines, computational studies have often supported a concerted process for ring-opening via an S(_N)2-like mechanism.

The calculated vibrational frequencies of the transition state are also informative. A single imaginary frequency corresponds to the motion along the reaction coordinate, confirming that the located structure is indeed a true transition state. The magnitude of this imaginary frequency can provide insights into the curvature of the potential energy surface at the transition state.

Molecular Dynamics Simulations for Compound-Biomolecule Interaction Modeling

Molecular dynamics (MD) simulations are a powerful tool for investigating the interactions between this compound and biological macromolecules, such as DNA and proteins. These simulations provide a dynamic picture of the binding process and the subsequent covalent modification of the biomolecule.

Given the electrophilic nature of the aziridine ring, DNA is a primary biological target for this compound. MD simulations can be employed to model the non-covalent binding of this compound to the DNA double helix. These simulations can reveal preferential binding sites, such as the major or minor groove, and the specific interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the initial complex.

Following initial binding, the compound can covalently alkylate the DNA. MD simulations can be used to study the conformational changes in both the DNA and the ligand leading up to the covalent bond formation. By employing quantum mechanics/molecular mechanics (QM/MM) methods, the reactive event itself can be simulated, providing a detailed understanding of the alkylation mechanism at an atomistic level. These simulations can help identify the most likely nucleophilic sites on the DNA bases (e.g., N7 of guanine) that are targeted by the aziridinium (B1262131) ion formed from the compound. Post-alkylation, MD simulations can be used to investigate the structural perturbations induced in the DNA, which are crucial for understanding the biological consequences of the damage.

Density Functional Theory (DFT) for Electronic Structure and Stereoselectivity Predictions

Density Functional Theory (DFT) is a widely used quantum chemical method that provides a good balance between accuracy and computational cost, making it suitable for studying the electronic properties and reactivity of molecules like this compound.

Electronic Structure: DFT calculations can provide detailed information about the electronic structure of the molecule. The distribution of electron density, molecular electrostatic potential (MEP), and the energies and shapes of the frontier molecular orbitals (HOMO and LUMO) are key descriptors of reactivity. For this compound, the MEP can identify the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack. The LUMO is expected to be localized on the aziridine ring carbons, indicating their electrophilic nature and susceptibility to nucleophilic attack. DFT calculations have been used to rationalize the differing effects of phenyl ring substitution on the N- versus C-atoms of aziridines in terms of their electronic structure.

Stereoselectivity Predictions: Many reactions involving chiral aziridines are stereoselective. DFT calculations can be used to predict and rationalize the stereochemical outcome of reactions involving this compound. By calculating the energies of the transition states leading to different stereoisomeric products, the preferred reaction pathway can be identified. For example, in the nucleophilic opening of a chiral aziridine, DFT can determine whether the reaction proceeds with inversion or retention of configuration at the stereocenter. These predictions are invaluable for understanding the mechanism and for the design of stereoselective syntheses. DFT calculations have been successfully employed to elucidate the stereoselectivity in nucleophilic addition reactions to cyclic N-acyliminium ions, which are related intermediates.

In Silico Approaches for Predicting Metabolic Pathways and Reaction Regioselectivity

In silico methods are increasingly used to predict the metabolic fate of xenobiotics, including drugs and other chemical compounds. For this compound, these predictive tools can provide valuable information on its biotransformation and potential metabolites.

Predicting Metabolic Pathways: The metabolism of this compound is likely to involve several enzymatic pathways. In silico metabolism prediction tools utilize databases of known metabolic reactions and algorithms to predict the likely metabolites of a given compound. These tools can predict a range of Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. For this specific compound, potential metabolic transformations could include hydroxylation of the ethyl chain, dehalogenation, and enzymatic opening of the aziridine ring. The Human Metabolome Database notes that aziridine itself is not a naturally occurring metabolite and its presence indicates exposure. While the biosynthesis of some aziridine-containing natural products has been recently elucidated, the metabolic breakdown of synthetic aziridines is less understood. In silico tools can help to generate hypotheses about the structures of potential metabolites, which can then be targeted for identification in experimental metabolism studies.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways for N-(2-Chloroethyl)aziridine-1-carboxamide Analogs

The future development of this compound and its analogs hinges on the creation of innovative and efficient synthetic methodologies. Current approaches to aziridine (B145994) synthesis, such as the Gabriel-Cromwell reaction, and the functionalization of the aziridine ring, provide a solid foundation. nih.gov However, to generate a diverse library of analogs for structure-activity relationship (SAR) studies, more versatile and stereoselective synthetic routes are required.

Future research should focus on:

Catalytic Asymmetric Aziridination: Developing catalytic systems, potentially using transition metals, for the enantioselective synthesis of chiral aziridine precursors. rsc.org This would allow for the investigation of stereochemistry on biological activity.

Modular Approaches: Designing synthetic strategies that allow for the easy modification of all three key components of the molecule: the aziridine ring substitution, the linker, and the terminal group. This could involve the synthesis of an aziridine-2-carboxamide scaffold that can be subsequently alkylated with different chloroethyl analogs or other electrophilic groups. nih.gov

Flow Chemistry and Microwave-Assisted Synthesis: Utilizing modern synthetic technologies to improve reaction efficiency, reduce reaction times, and enhance safety, particularly when working with potentially hazardous intermediates. Microwave-assisted synthesis has been shown to be effective for the ring-opening of aziridines. rsc.org

A summary of potential synthetic strategies for creating analogs is presented below:

| Synthetic Strategy | Description | Potential Analogs |

| Acylation of Aziridine-2-Carboxylic Acid Derivatives | This involves the reaction of various aromatic sulphonic acid chlorides with aziridine-2-carboxylic acid esters, amides, or nitriles. tandfonline.com | Analogs with different sulfonyl groups or modifications on the carboxamide nitrogen. |

| Reaction with Organolithium Reagents | N,N-Dimethylaziridine-2-carboxamides can react with organolithium reagents to yield 2-aziridinylketones, which can be further modified. nih.gov | Analogs where the carboxamide is replaced by a ketone or a tertiary alcohol. |

| Three-Component Synthesis | A one-pot, three-component assembly can produce trisubstituted aziridines with a peptide side chain, starting from 3-arylmethylene-2,5-piperazinediones. beilstein-journals.org | Analogs with peptide moieties attached to the aziridine ring. |

| Aziridination of Alkenes | Catalytic aziridination of electron-deficient olefins using N-chloro-N-sodio carbamates can produce a variety of functionalized aziridines. researchgate.net | Analogs with different substituents on the aziridine ring derived from various olefins. |

Deeper Understanding of Intracellular Biochemical Transformations at a Molecular Level

The presumed mechanism of action for this compound involves the alkylation of biological nucleophiles, a characteristic feature of aziridine-containing compounds. nih.govontosight.ai The strained three-membered ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of a covalent bond with macromolecules such as DNA and proteins. nih.govresearchgate.net This reactivity is a cornerstone of the anticancer activity of drugs like Mitomycin C. wikipedia.org

However, a more profound understanding of the intracellular fate of this specific compound is necessary. Future research should aim to elucidate:

Target Specificity: Identifying the primary intracellular targets of the activated aziridinium (B1262131) ion. Does it preferentially alkylate DNA, and if so, are there specific sequence or structural selectivities? Or does it also react with key proteins, such as enzymes in DNA repair pathways?

Metabolic Activation and Deactivation: Investigating the metabolic pathways that may activate or deactivate the compound. Are there enzymatic processes that enhance the electrophilicity of the aziridine ring or, conversely, detoxify the molecule before it reaches its target?

Cellular Response to Alkylation: Studying the downstream cellular responses to the DNA or protein damage induced by the compound. This includes the activation of DNA repair pathways, cell cycle arrest, and the induction of apoptosis. mdpi.com Some aziridine derivatives have been shown to cause cell cycle arrest in the S phase. mdpi.com The generation of reactive oxygen species (ROS) is another potential mechanism of cytotoxicity that has been observed with some aziridine compounds. mdpi.com

Rational Design Principles for Mechanistically Unique Aziridine-Containing Systems

Building upon a deeper mechanistic understanding, the rational design of novel aziridine-containing systems with unique and improved therapeutic properties becomes a feasible goal. The goal is to move beyond serendipitous discovery towards a more predictive science of creating molecules with desired biological activities. nih.gov

Key principles for the rational design of future analogs include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and correlating these changes with biological activity. This will help to identify the key pharmacophoric features.

Computational Modeling: Employing computational chemistry and molecular modeling to predict the reactivity of new analogs, their interactions with potential biological targets, and their pharmacokinetic properties. nih.gov This can help to prioritize the synthesis of the most promising compounds.

Targeted Delivery: Incorporating moieties that can target the compound to specific tissues or cell types, such as cancer cells. This could involve conjugation to antibodies, peptides, or other ligands that bind to cell surface receptors.

Modulation of Reactivity: Fine-tuning the electronic properties of the aziridine ring and the chloroethyl group to control the rate of aziridinium ion formation and its reactivity. This could lead to compounds with a wider therapeutic window.

Development of Advanced Analytical Probes for Real-Time Mechanistic Studies

To achieve a detailed understanding of the dynamic processes involved in the mechanism of action of this compound, the development of advanced analytical probes and techniques is essential. These tools would allow for the real-time monitoring of the compound's interactions within a biological system.

Future research in this area should focus on:

Activity-Based Probes (ABPs): Designing and synthesizing ABPs based on the this compound scaffold. nih.gov These probes could incorporate reporter tags, such as fluorophores or biotin, to allow for the visualization and identification of the compound's cellular targets. nih.gov

Fluorescent Analogs: Creating fluorescently labeled analogs of the parent compound that would allow for real-time imaging of its uptake, subcellular localization, and interaction with biological macromolecules using techniques like confocal microscopy.

Advanced Spectroscopic Techniques: Utilizing techniques like synchrotron-based Fourier-transform infrared (FT-IR) microspectroscopy for label-free monitoring of biochemical reactions induced by the compound in real-time. nih.gov

Mass Spectrometry-Based Proteomics: Employing sophisticated mass spectrometry techniques to identify the specific proteins that are alkylated by the compound and to map the precise sites of modification.

The development of these probes and methods will provide invaluable insights into the molecular mechanisms of this compound and will guide the design of the next generation of aziridine-based therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for N-(2-Chloroethyl)aziridine-1-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling aziridine derivatives with chloroethylamine precursors. Key steps include:

- Base selection : Pyridine or piperidine is used to deprotonate intermediates and stabilize reactive species .

- Solvent systems : Dichloromethane or chloroform enhances solubility and reaction efficiency .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions from aziridine ring strain . Example protocol : A three-neck flask under nitrogen atmosphere with toluene as solvent and trichloroacetylisocyanate as a reactive intermediate .

Q. How is the molecular structure of this compound characterized?

Characterization relies on:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm aziridine ring integrity and chloroethyl substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation pathways .

- X-ray crystallography : Resolves stereoelectronic effects of the aziridine-chloroethyl interface .

Q. What stability challenges arise during storage, and how can they be mitigated?

The compound degrades via:

- Hydrolysis : The aziridine ring reacts with moisture, requiring anhydrous storage (e.g., molecular sieves) .

- Thermal decomposition : Store at –20°C in amber vials to prevent radical-mediated degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported alkylation efficiencies of this compound?

Discrepancies often stem from:

- Steric vs. electronic effects : Electron-withdrawing chloroethyl groups reduce nucleophilic ring-opening but enhance electrophilic alkylation .

- Reaction medium : Polar aprotic solvents (e.g., DMF) improve DNA alkylation yields by 30% compared to non-polar systems . Methodological approach : Compare kinetic data under standardized conditions (pH 7.4, 37°C) to isolate variables .

Q. What strategies optimize enantioselective synthesis for biological applications?

Chiral resolution methods include:

- Chiral auxiliaries : Use (S)-phenylethylamine derivatives to induce asymmetry during aziridine ring formation .

- Catalytic asymmetric synthesis : Mn(III)-salen complexes achieve >90% enantiomeric excess in carboxamide functionalization . Validation : Circular dichroism (CD) spectroscopy confirms stereochemical outcomes .

Q. How does this compound interact with biomolecular targets, and what analytical techniques validate these mechanisms?

The compound alkylates DNA via:

- Guanine-N7 adducts : Detected via LC-MS/MS in vitro .

- Crosslinking assays : Electrophoretic mobility shift assays (EMSAs) quantify DNA-protein crosslink formation . Contradiction note : Conflicting reports on thymine alkylation may arise from competing hydrolysis pathways; use P-postlabeling to clarify .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.